E7766 (disodium)
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Overview
Description
E7766 (disodium) is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist. It has shown potent pan-genotypic activity and is being explored as a potential immunotherapy for solid cancers and Bacillus Calmette-Guerin (BCG) unresponsive non-muscle invasive bladder cancer .
Preparation Methods
E7766 (disodium) was designed and synthesized to optimize the potency of binding to dimerized STING proteins of different genetic isoforms. The compound was extensively characterized in various biochemical, molecular, and cellular studies.
Chemical Reactions Analysis
E7766 (disodium) undergoes specific reactions due to its unique structure. It is designed to interact with STING proteins, leading to the activation of the STING pathway. The compound demonstrates potent and consistent activity across various human STING genotypes. The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of the STING pathway .
Scientific Research Applications
E7766 (disodium) has shown significant potential in scientific research, particularly in the fields of immunotherapy and cancer treatment. It has demonstrated potent antitumor activity through intratumoral and intravesical administration. The compound has been extensively studied in preclinical models, showing dose-dependent and curative activity without serious adverse effects. It has also been explored for its potential in treating BCG-unresponsive non-muscle invasive bladder cancer .
Mechanism of Action
The mechanism of action of E7766 (disodium) involves the activation of the STING pathway. The compound binds to dimerized STING proteins, leading to the induction of interferon-beta (IFNβ), CXCL10, and other downstream effectors. This activation results in a robust immune response, including T cell infiltration, natural killer (NK) cell activity, and antigen presentation .
Comparison with Similar Compounds
E7766 (disodium) is unique due to its macrocycle-bridged structure, which provides superior interactions with STING proteins compared to conventional cyclic dinucleotide STING agonists. Similar compounds include other STING agonists, such as cyclic dinucleotide STING agonists, which have shown weaker potency and substantial variability across genotypes .
Properties
Molecular Formula |
C24H26F2N10Na2O8P2S2 |
---|---|
Molecular Weight |
792.6 g/mol |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChI Key |
QWTXENZPIFHOGW-KHAHIFMESA-N |
Isomeric SMILES |
C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
Canonical SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
Origin of Product |
United States |
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